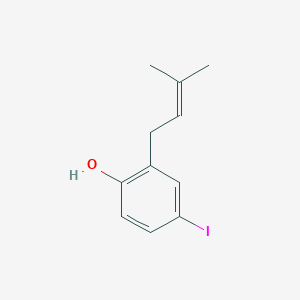

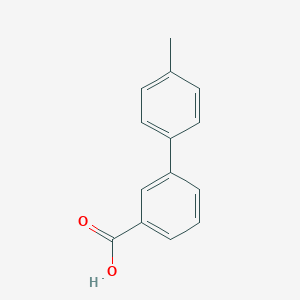

4-Iodo-2-(3-methylbut-2-en-1-yl)phenol

Vue d'ensemble

Description

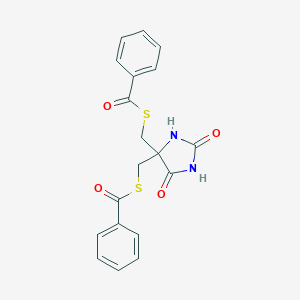

“4-Iodo-2-(3-methylbut-2-en-1-yl)phenol” is a chemical compound with the molecular formula C11H13IO. It has a molecular weight of 288.12 .

Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, p-Iodophenol reacts with sodium in diethyl ether at 0℃ for 3 hours. In the second stage, prenyl bromide is added to the mixture and the reaction is carried out in diethyl ether at 25℃ for 8 hours .Applications De Recherche Scientifique

Phenolic Acids in Pharmacology

Phenolic acids like Chlorogenic Acid (CGA), a related phenolic compound, have shown a variety of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension properties, and more. These effects are significant, given the wide range of disorders they can potentially treat, such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The hepatoprotective effects of phenolic acids are particularly noteworthy, offering protection from chemical or lipopolysaccharide-induced injuries. This broad spectrum of biological activities opens up a wide array of potential therapeutic applications for phenolic compounds similar to 4-Iodo-2-(3-methylbut-2-en-1-yl)phenol in pharmacology (Naveed et al., 2018).

Fluorescent Chemosensors

Compounds based on 4-methyl-2,6-diformylphenol (DFP), a structure related to 4-Iodo-2-(3-methylbut-2-en-1-yl)phenol, are important in developing chemosensors for various analytes. These chemosensors can detect metal ions, anions, neutral molecules, and different pH regions with high selectivity and sensitivity. The presence of two formyl groups on DFP allows for modulating sensing selectivity and sensitivity, indicating a promising research avenue for developing new chemosensors (Roy, 2021).

Bound Phenolics in Food

The occurrence of phenolic compounds in food, their absorption mechanisms, and the potential to release phenolics associated with cell walls through various food processes have been a subject of extensive research. Understanding these mechanisms is essential for improving the quality control in the growing functional food industry and for the potential health benefits that bound phenolic compounds may provide (Acosta-Estrada et al., 2014).

Therapeutic Potential of Thymol

Thymol, a monoterpene phenol structurally similar to 4-Iodo-2-(3-methylbut-2-en-1-yl)phenol, exhibits a variety of pharmacological properties, including antioxidant, anti-inflammatory, analgesic, antibacterial, antifungal, antiseptic, and antitumor activities. Its therapeutic actions against cardiovascular, neurological, rheumatological, gastrointestinal, metabolic, and malignant diseases showcase the potential of phenolic compounds in medical applications. The beneficial effects of thymol are largely attributed to its anti-inflammatory, antioxidant, and antihyperlipidemic effects, among others, emphasizing the wide-ranging therapeutic potential of similar phenolic compounds (Nagoor Meeran et al., 2017).

Mécanisme D'action

Mode of Action

It’s known that benzylic halides, such as this compound, typically react via an sn1 or sn2 pathway .

Biochemical Pathways

It’s known that this compound is used in the synthesis of functionalized cyclic boronates , which suggests it may play a role in boronate-related biochemical pathways.

Propriétés

IUPAC Name |

4-iodo-2-(3-methylbut-2-enyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO/c1-8(2)3-4-9-7-10(12)5-6-11(9)13/h3,5-7,13H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATHVBOBDPRFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)I)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590205 | |

| Record name | 4-Iodo-2-(3-methylbut-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2-(3-methylbut-2-en-1-yl)phenol | |

CAS RN |

151071-03-3 | |

| Record name | 4-Iodo-2-(3-methylbut-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide](/img/structure/B115242.png)

![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)

![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)

![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)